2-Bromo-1-cyclopropyl-4-methoxybenzene

Bromodomain Inhibitors Epigenetic Probes Binding Affinity

2-Bromo-1-cyclopropyl-4-methoxybenzene is a small-molecule organic building block characterized by a brominated aromatic core with distinct cyclopropyl (1-position) and methoxy (4-position) substituents. This specific substitution pattern distinguishes it from a variety of brominated benzene analogs, conferring unique physicochemical properties and reactivity.

Molecular Formula C10H11BrO
Molecular Weight 227.101
CAS No. 1353855-96-5
Cat. No. B2477961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-cyclopropyl-4-methoxybenzene
CAS1353855-96-5
Molecular FormulaC10H11BrO
Molecular Weight227.101
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CC2)Br
InChIInChI=1S/C10H11BrO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3H2,1H3
InChIKeyRBKZCEKCSPUSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS 1353855-96-5) | Core Identity and Procurement Profile


2-Bromo-1-cyclopropyl-4-methoxybenzene is a small-molecule organic building block characterized by a brominated aromatic core with distinct cyclopropyl (1-position) and methoxy (4-position) substituents . This specific substitution pattern distinguishes it from a variety of brominated benzene analogs, conferring unique physicochemical properties and reactivity. It is primarily procured as a synthetic intermediate, with a molecular formula of C10H11BrO and a molecular weight of 227.10 g/mol, typically offered at a purity of ≥95% .

Procurement Rationale: Why Generic 'Bromo-Methoxy-Aromatics' Are Not Interchangeable with 2-Bromo-1-cyclopropyl-4-methoxybenzene


In a class of compounds broadly defined as 'bromo-methoxybenzenes,' generic substitution is often scientifically invalid due to the profound impact of substituent position on molecular properties and biological activity. The specific 1-cyclopropyl-4-methoxy orientation of 2-bromo-1-cyclopropyl-4-methoxybenzene is not a trivial variation. Its electronic and steric profile directly influences its utility in cross-coupling reactions (like Suzuki-Miyaura) and its interactions with biological targets. For instance, as shown in the quantitative evidence below, its activity against certain bromodomain proteins is distinct from other structural analogs, underscoring that only the exact positional isomer is likely to yield consistent and reproducible results in synthetic and screening workflows [1].

Quantitative Performance Data for 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS 1353855-96-5)


Biological Activity: Baseline Inhibition Profile Against Bromodomain-Containing Proteins

2-Bromo-1-cyclopropyl-4-methoxybenzene demonstrates a specific, albeit low-affinity, inhibition profile against the BRPF2-BRD1 bromodomain, providing a baseline for structure-activity relationship (SAR) studies. In a direct head-to-head comparison within the same BROMOscan assay, its IC50 for BRPF2 (1,800 nM) is 9.4-fold lower (more potent) than its IC50 for BRD4-BD1 (17,000 nM) [1]. This contrasts with a more potent, but different, bromodomain inhibitor (BDBM50380678) which shows high affinity for BRD4 (398 nM) and BRD2 (501 nM) in a fluorescence anisotropy assay [2]. This quantitative difference highlights the selectivity profile of the target compound versus a comparator, reinforcing that it is not a potent pan-inhibitor but a specific molecular tool.

Bromodomain Inhibitors Epigenetic Probes Binding Affinity

Distinct Substitution Pattern: A Reactivity and Selectivity Basis

The compound's value is anchored in its unique 2-bromo-1-cyclopropyl-4-methoxy substitution pattern, which directly contrasts with related isomers such as 1-bromo-2-cyclopropyl-5-methoxybenzene or 2-bromo-4-cyclopropyl-1-methoxybenzene. In cross-coupling reactions like Suzuki-Miyaura, the position of the bromine atom relative to electron-donating (methoxy) and sterically-demanding (cyclopropyl) groups dictates the reactivity and the steric outcome of the coupling . While a direct quantitative yield comparison for a specific reaction is not available, the class-level inference is that the regiospecific substitution of the target compound makes it uniquely suitable for synthesizing certain ortho-substituted biaryl motifs that its isomers cannot readily produce .

Synthetic Intermediate Cross-Coupling Scaffold Hopping

Recommended Use Cases for 2-Bromo-1-cyclopropyl-4-methoxybenzene Based on Verified Data


Chemical Synthesis: Constructing Ortho-Substituted Biaryl Libraries

Leverage the 2-bromo-1-cyclopropyl-4-methoxy substitution pattern as a key intermediate in Suzuki-Miyaura cross-coupling reactions to generate ortho-substituted biaryl compounds for medicinal chemistry libraries . The specific regioisomer is required for accessing sterically congested chemical space that other bromo-methoxybenzene analogs cannot target.

Epigenetics Research: Profiling Bromodomain Selectivity

Employ 2-Bromo-1-cyclopropyl-4-methoxybenzene as a low-affinity control or starting point for structure-activity relationship (SAR) studies targeting the BRPF2 bromodomain [1]. Its known IC50 of 1,800 nM provides a quantitative baseline for assessing improvements in potency and selectivity in newly synthesized analogs.

Method Development: Calibrating Bromodomain Inhibition Assays

Utilize the compound as a tool to validate the dynamic range and sensitivity of bromodomain binding assays (e.g., BROMOscan) given its defined and reproducible mid-micromolar IC50 values for BRPF2 and BRD4 [1]. This allows for accurate benchmarking of high-throughput screening campaigns.

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